molecular formula C15H17NO3 B11855521 1-Morpholinomethylnaphthalene-2,7-diol CAS No. 81653-20-5

1-Morpholinomethylnaphthalene-2,7-diol

Cat. No.: B11855521
CAS No.: 81653-20-5
M. Wt: 259.30 g/mol
InChI Key: OXSKDKWXVKZOAT-UHFFFAOYSA-N
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Description

1-Morpholinomethylnaphthalene-2,7-diol is an organic compound with the molecular formula C15H17NO3 It is characterized by the presence of a morpholine ring attached to a naphthalene core, which also contains two hydroxyl groups at the 2 and 7 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Morpholinomethylnaphthalene-2,7-diol can be synthesized through the aminomethylation of naphthalene-2,7-diol. This process involves the reaction of naphthalene-2,7-diol with formaldehyde and morpholine. The reaction typically occurs in the presence of a solvent such as methanol, ethanol, or propan-2-ol . The formation of strong intramolecular hydrogen bonds O−H · · · N in the molecules of some products is detected by IR and 1H NMR spectroscopy .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale aminomethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: 1-Morpholinomethylnaphthalene-2,7-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form different hydroxy derivatives.

    Substitution: The morpholine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Compounds with different functional groups replacing the morpholine group.

Scientific Research Applications

1-Morpholinomethylnaphthalene-2,7-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Morpholinomethylnaphthalene-2,7-diol exerts its effects involves the formation of strong intramolecular hydrogen bonds between the hydroxyl groups and the nitrogen atom of the morpholine ring . This interaction influences the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and the derivatives used.

Comparison with Similar Compounds

    Naphthalene-2,7-diol: Lacks the morpholine group but shares the naphthalene core and hydroxyl groups.

    1-Morpholinomethyl-2-naphthol: Similar structure but with only one hydroxyl group.

    2,7-Naphthalenediol,1-(4-morpholinylmethyl): Another derivative with slight structural variations.

Uniqueness: 1-Morpholinomethylnaphthalene-2,7-diol is unique due to the presence of both the morpholine ring and two hydroxyl groups on the naphthalene core. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

81653-20-5

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

1-(morpholin-4-ylmethyl)naphthalene-2,7-diol

InChI

InChI=1S/C15H17NO3/c17-12-3-1-11-2-4-15(18)14(13(11)9-12)10-16-5-7-19-8-6-16/h1-4,9,17-18H,5-8,10H2

InChI Key

OXSKDKWXVKZOAT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=C(C=CC3=C2C=C(C=C3)O)O

Origin of Product

United States

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